molecular formula C22H29NO B13806158 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol CAS No. 69382-05-4

3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol

Cat. No.: B13806158
CAS No.: 69382-05-4
M. Wt: 323.5 g/mol
InChI Key: SIBNTWHLPHYCCQ-UHFFFAOYSA-N
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Description

3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multiple steps, starting with the preparation of the phenylpropyl and pyrrolidine intermediates. One common method involves the condensation of 3-phenylpropyl bromide with pyrrolidine under basic conditions to form the intermediate 3-phenylpropylpyrrolidine. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets and pathways. It may act on sigma receptors, which are involved in various cellular processes, including neuronal plasticity and neuroprotection . The compound’s effects on these receptors can lead to changes in cell signaling and function, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-propanol: A simpler compound with a similar phenylpropyl structure but lacking the pyrrolidine ring.

    Phenylpropanolamine: A compound with a similar phenylpropyl structure but different functional groups and biological activities.

Uniqueness

3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is unique due to its combination of a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

69382-05-4

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

3-[1-(3-phenylpropyl)-3-propylpyrrolidin-3-yl]phenol

InChI

InChI=1S/C22H29NO/c1-2-13-22(20-11-6-12-21(24)17-20)14-16-23(18-22)15-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12,17,24H,2,7,10,13-16,18H2,1H3

InChI Key

SIBNTWHLPHYCCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O

Origin of Product

United States

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